molecular formula C13H10O5 B1349439 2,3,4,4'-Tetrahydroxybenzophenone CAS No. 31127-54-5

2,3,4,4'-Tetrahydroxybenzophenone

Cat. No. B1349439
CAS RN: 31127-54-5
M. Wt: 246.21 g/mol
InChI Key: ZRDYULMDEGRWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .


Synthesis Analysis

The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone involves the use of methanol solution of boron trifluoride as a catalyst, with pyrogallic acid and p-hydroxybenzoic acid as the raw materials . Another method involves melting a fluorescin chloride/sodium hydroxide mixture in the presence of a very few water at 230–240° for 2–3 hours .


Molecular Structure Analysis

The molecular formula of 2,3,4,4’-Tetrahydroxybenzophenone is C13H10O5 . The single crystal X-ray diffraction studies show that the grown 2,3,4,4’-Tetrahydroxybenzophenone crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c .


Chemical Reactions Analysis

2,3,4,4’-Tetrahydroxybenzophenone is a sunscreen that affects melanin production. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis and promotes the conversion of dopachrome to melanin .


Physical And Chemical Properties Analysis

The physical state of 2,3,4,4’-Tetrahydroxybenzophenone at 20°C is solid . The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions .

Scientific Research Applications

Nonlinear Optical Applications

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the growth and characterization of organic single crystals for nonlinear optical applications .
  • Methods of Application : The organic 2,3,4,4’-Tetrahydroxybenzophenone single crystal was grown by slow evaporation solution growth technique . The grown crystals’ functional groups have been identified by the FTIR and FT-Raman spectral studies .
  • Results or Outcomes : The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions . The optical parameters such as optical band gap (Eg), extinction coefficient (K), Urbach energy (EU), and skin depth (δ) were calculated .

Ultraviolet Absorbers

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber .

Pharmaceutical Intermediates and Light-Sensitive Materials

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used as pharmaceutical intermediates and light-sensitive materials .

Coating Materials

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the coating industry .

Synthetic Rubber

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the synthetic rubber industry .

Photosensitive Materials

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is used in the production of photosensitive materials .

Plastic Industry

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is widely used in the plastic industry .

Resin Industry

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is widely used in the resin industry .

Cosmetics Industry

  • Summary of Application : 2,3,4,4’-Tetrahydroxybenzophenone is widely used in the cosmetics industry .

Safety And Hazards

2,3,4,4’-Tetrahydroxybenzophenone is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The organic 2,3,4,4’-Tetrahydroxybenzophenone single crystal was grown by slow evaporation solution growth technique for nonlinear optical applications . The grown crystal was analyzed by single crystal XRD, FTIR, FT-Raman, UV–Vis, TG/DTA, dielectric, and NLO studies .

properties

IUPAC Name

(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYULMDEGRWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047956
Record name 2,3,4,4'-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4'-Tetrahydroxybenzophenone

CAS RN

31127-54-5
Record name 2,3,4,4′-Tetrahydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31127-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,4'-Tetrahydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,4'-Tetrahydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,3,4,4'-Tetrahydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
2,3,4,4'-Tetrahydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
2,3,4,4'-Tetrahydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
2,3,4,4'-Tetrahydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
2,3,4,4'-Tetrahydroxybenzophenone

Citations

For This Compound
65
Citations
T Suzuki, S Kitamura, R Khota, K Sugihara… - Toxicology and applied …, 2005 - Elsevier
Estrogenic and antiandrogenic activities of benzophenone and 16 of its derivatives, which are used as UV stabilizers, were comparatively examined with hormone-responsive reporter …
Number of citations: 384 www.sciencedirect.com
W Ouyang, Y Cao, XX Chen - Chemistry and Industry of Forest …, 2014 - cabdirect.org
A new synthesis of 2, 3, 4, 4′-tetrahydroxybenzophenone by boron trifluoride etherate catalysis was proposed in this paper. In the new method, high boiling-point petroleum ether was …
Number of citations: 1 www.cabdirect.org
Q Qin, H Xu, X Qian - Chemistry and Industry of Forest Products, 2012 - cabdirect.org
A new synthetic approach to 2, 3, 4, 4′-tetrahydroxybenzophenone was described. By means of pyrogallol and 4-cyanophenol as raw materials and diethyl ether as solvent, Hoesch …
Number of citations: 1 www.cabdirect.org
LL Lu, XY Lu - Journal of Chemical & Engineering Data, 2008 - ACS Publications
The solubilities of 2,4-dihydroxybenzophenone, 2,3,4-trihydroxybenzophenone, 2,3,4,4′-tetrahydroxybenzophenone, and 2,2′,4,4′-tetrahydroxybenzophenone in an ethanol + …
Number of citations: 7 pubs.acs.org
J DiCarlo, OB Evans, J Fedyk, SA Ficner… - Advances in Resist …, 1994 - spiedigitallibrary.org
The seven possible 2,1-diazonaphthoquinone-5-sulfonates of 2,3,4- trihydroxybenzophenone have been isolated and characterized by IR, chromatographic and advanced NMR …
Number of citations: 4 www.spiedigitallibrary.org
GH Wang, ZH Zhang, CM Zhong - Chemistry and Industry of Forest …, 2010 - cabdirect.org
After discoloration, crude 2, 3, 4, 4′-tetrahydroxybenzophenone, was adsorbed and separated by chromatographic column and micro-porous membrane, the impacts of membrane …
Number of citations: 1 www.cabdirect.org
Y Kawamura, M Mutsuga, T Kato, M Iida… - Journal of health …, 2005 - jstage.jst.go.jp
The estrogenic and anti-androgenic activities of benzophenone and 19 hydroxylated derivatives were measured in reporter gene assays using transfected human estrogen and …
Number of citations: 40 www.jstage.jst.go.jp
CH Tzeng, DJ Lin, SS Lin, DT Huang… - Advances in Resist …, 1991 - spiedigitallibrary.org
A new photoactive compound (PAC) has been developed for a DQN (Diazonaphtho Quinone Novolak) resist system. The PAC is an esterification product of 1,2-naphthoquinone diazide…
Number of citations: 3 www.spiedigitallibrary.org
M Takahashi, M Matsumoto, T Yamada, A Ono… - Kokuritsu Iyakuhin …, 2016 - nihs.go.jp
Under the Chemical Substances Control Law in Japan, initial hazard information on existing chemical substances is collected by the Ministry of Health, Labour and Welfare, Japan to …
Number of citations: 5 www.nihs.go.jp
A Kawai - Journal of Photopolymer Science and Technology, 2001 - jstage.jst.go.jp
2. Experiment 2.1 Dot pattern fabrication The resist in this experiment was composed of m-cresollp-cresol/xylenollformaldehyde novolak resin and 2, 3, 4, 4'-tetrahydroxybenzophenone …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.